ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine familyThe imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities, making it a valuable structure in the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction is usually carried out in ethanol under reflux conditions for several hours . Another approach involves the construction of the imidazole ring starting from readily available 2,3-diaminopyridines .
Industrial Production Methods
the general principles of heterocyclic compound synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen in the presence of palladium on carbon are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include N-oxides, partially saturated derivatives, and various substituted imidazo[4,5-b]pyridines .
Scientific Research Applications
Ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can act as a receptor antagonist by blocking the binding of endogenous ligands to their receptors, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[4,5-c]pyridines
- Imidazo[1,5-a]pyridines
- Imidazo[1,2-a]pyridines
Uniqueness
Ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its biological activity and pharmacokinetic properties . Compared to other imidazo[4,5-b]pyridine derivatives, this compound may exhibit different binding affinities and selectivities for various molecular targets .
Biological Activity
Ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is a member of the imidazopyridine family, which has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a promising candidate for drug development in areas such as oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2O2, with a molecular weight of approximately 178.20 g/mol. Its structure features a fused imidazole and pyridine ring system, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H10N2O2 |
Molecular Weight | 178.20 g/mol |
IUPAC Name | This compound |
SMILES | CCOC(=O)C1=CN=C(N1)C=C(C)C |
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The compound may act as an inhibitor of certain kinases and other molecular targets involved in cell signaling pathways, which are critical in cancer progression and other diseases.
Anticancer Activity
Research has demonstrated that derivatives of imidazopyridines, including this compound, exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) with IC50 values ranging from low nanomolar to micromolar concentrations.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including Escherichia coli and Bacillus cereus, suggesting potential applications in treating infections.
Case Studies
- Anticancer Efficacy : A study investigated the effects of this compound on the MCF-7 cell line. The compound demonstrated a strong inhibitory effect on cell proliferation with an IC50 value of 0.058 µM, indicating its potential as a therapeutic agent in breast cancer treatment.
- Antimicrobial Properties : Another study focused on the compound's antimicrobial effects against E. coli. The results showed promising inhibition rates, suggesting that modifications to the imidazopyridine structure could enhance its efficacy against bacterial infections.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)9-12-7-6(2)4-5-11-8(7)13-9/h4-5H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
YROSTIKGIHWXNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=NC=CC(=C2N1)C |
Origin of Product |
United States |
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